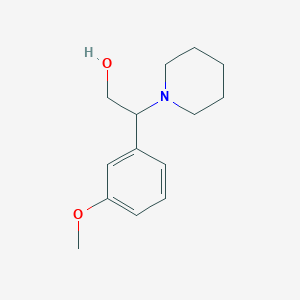
(R)-Pyrrolidin-3-yl2-phenylethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Pyrrolidin-3-yl 2-phenylethanesulfonate is a chiral compound that belongs to the class of sulfonate esters It is characterized by the presence of a pyrrolidine ring attached to a phenylethanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-3-yl 2-phenylethanesulfonate typically involves the reaction of ®-pyrrolidin-3-ol with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield. The reaction can be represented as follows:
(R)-Pyrrolidin-3-ol+2-Phenylethanesulfonyl chlorideEt3N,CH2Cl2(R)-Pyrrolidin-3-yl 2-phenylethanesulfonate
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidin-3-yl 2-phenylethanesulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
化学反应分析
Types of Reactions
®-Pyrrolidin-3-yl 2-phenylethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of lactams or oxidized pyrrolidine derivatives.
Reduction: Formation of alcohol or amine derivatives.
科学研究应用
®-Pyrrolidin-3-yl 2-phenylethanesulfonate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-Pyrrolidin-3-yl 2-phenylethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects.
相似化合物的比较
Similar Compounds
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate: The enantiomer of the compound with similar chemical properties but different biological activity.
Pyrrolidin-3-yl 2-phenylethanesulfonate: The racemic mixture of the compound.
2-Phenylethanesulfonate derivatives: Compounds with different substituents on the pyrrolidine ring or the phenylethanesulfonate group.
Uniqueness
®-Pyrrolidin-3-yl 2-phenylethanesulfonate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological targets. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules.
属性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC 名称 |
[(3R)-pyrrolidin-3-yl] 2-phenylethanesulfonate |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16-12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-/m1/s1 |
InChI 键 |
PPUUDRZVNYTFMQ-GFCCVEGCSA-N |
手性 SMILES |
C1CNC[C@@H]1OS(=O)(=O)CCC2=CC=CC=C2 |
规范 SMILES |
C1CNCC1OS(=O)(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)
![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)


![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)





![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)


